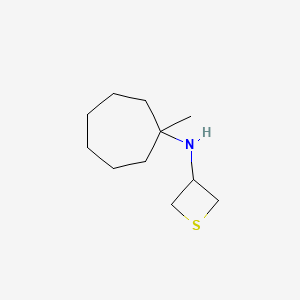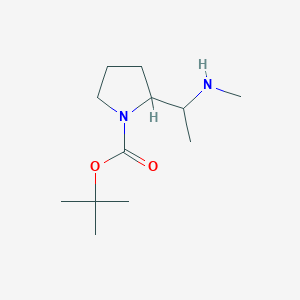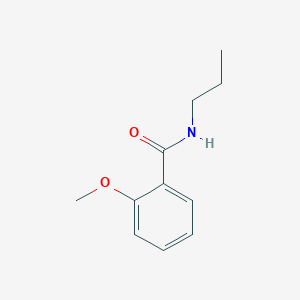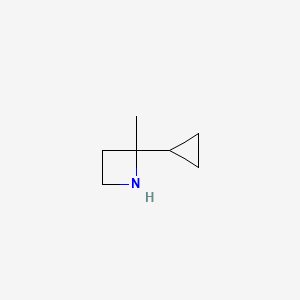
2-Cyclopropyl-2-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: This photochemical reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .
Industrial Production Methods: Industrial production methods for 2-Cyclopropyl-2-methylazetidine are not extensively documented. the compound can be synthesized using standard organic synthesis techniques, including the use of metalated azetidines and practical C(sp3)–H functionalization . These methods provide a scalable approach to producing the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-methylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the attached cyclopropyl and methyl groups.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Chemistry: The compound’s unique reactivity makes it a valuable building block in organic synthesis and polymer chemistry.
Biology: Its structural features allow it to be used in the design of bioactive molecules and natural product analogs.
Medicine: Azetidine derivatives have shown promise in drug discovery, particularly as motifs in pharmaceuticals such as antihypertensive agents and anticoagulants.
Industry: The compound can be used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylazetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates bond cleavage and functionalization, allowing the compound to participate in various chemical reactions . The polar nitrogen atom in the azetidine ring also plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different chemical properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness: 2-Cyclopropyl-2-methylazetidine is unique due to the presence of both cyclopropyl and methyl groups attached to the azetidine ring.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-5-8-7)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
MJGJTCHBLCIIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


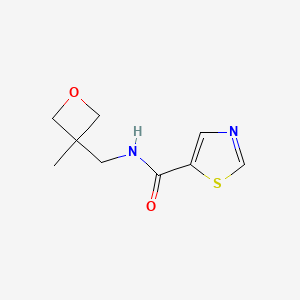
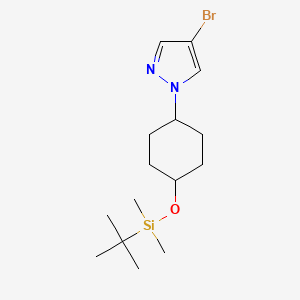
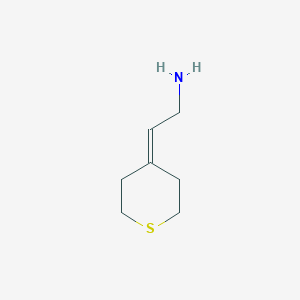
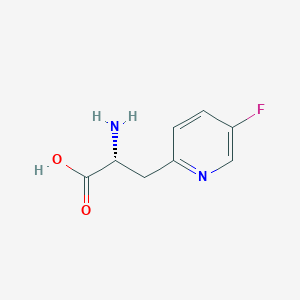
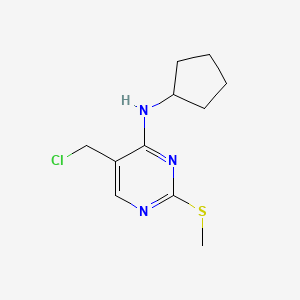
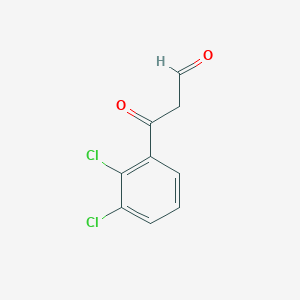
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
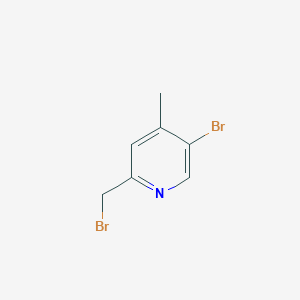
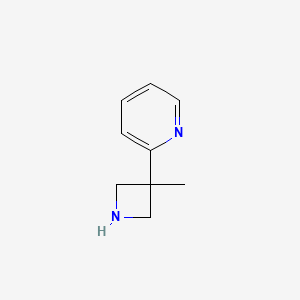
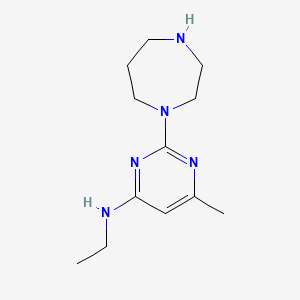
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
